Uridine 5'-diphosphoglucose disodium salt
Overview
Description
Uridine 5’-diphosphoglucose disodium salt, also known as UDPG, UDP-Glc, or UDP-D-Glucose disodium salt, is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups . It is a phosphorylated uridine derivative used in nucleotide sugars metabolism as an activated form of glucose as a substrate for the enzyme glucosyltransferases . It is also the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms .
Synthesis Analysis
Uridine-5’-diphosphoglucose disodium salt is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase .
Molecular Structure Analysis
The empirical formula of Uridine 5’-diphosphoglucose disodium salt is C15H22N2Na2O17P2 . The molecular weight is 610.27 .
Chemical Reactions Analysis
Uridine 5’-diphosphoglucose disodium salt is involved in various chemical reactions. For instance, it is used in the transport of glucose from UDP-glucose to elongate glycogen chains, a process catalyzed by the enzyme glycogen synthase . The enzyme uridine diphosphate galactose-4-epimerase also catalyzes the formation of UDP-glucose from UDP-galactose .
Physical And Chemical Properties Analysis
Uridine 5’-diphosphoglucose disodium salt is a powder form substance . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is -20°C .
Scientific Research Applications
Glycosides Production
Uridine 5’-diphosphoglucose disodium salt is used as a substrate in the enzymatic production of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides.
Substrate Screening and Binding Affinity Measurements
This compound has been used as a substrate in the substrate screening and binding affinity measurements of the human CMP-Sia transporter . This is crucial in understanding the transport mechanism of nucleotide sugars.
Biosynthesis of Glucose-containing Molecules
Uridine 5’-diphosphoglucose disodium salt, also known as UDP-glucose, acts as a precursor of UDP-galactose and UDP-glucuronate . It aids in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .
Potential Signaling Molecule in Plants
Several studies suggest that UDP-Glucose has the potential to act as a signaling molecule in plants beyond its classical metabolic functions . This opens up new avenues for research in plant biology and could have implications for agricultural practices.
Activation of Dendritic and Glial Cells
Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . This could have significant implications for understanding immune responses and neurological function.
Inducing Oligodendrocyte Differentiation
This compound can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation . Oligodendrocytes are a type of brain cell and play a key role in the functioning of the nervous system. This could potentially be leveraged for therapeutic purposes in neurodegenerative diseases.
Stimulates the Reduction of Methylcoenzyme M
Uridine 5’-diphosphoglucose disodium salt stimulates the reduction of methylcoenzyme M in cell-free extracts of Methanobacterium thermoautotrophicum . This is a key step in the energy metabolism of this archaeon, which is known for its ability to produce methane.
Glycogen Synthesis
Uridine diphosphate glucose (UDP-glucose) is a glycogen precursor . The transfer of glucose from UDP-glucose to the growing glycogen chain is catalyzed by the enzyme glycogen synthase . This is a fundamental process in energy storage in living organisms.
Mechanism of Action
Target of Action
Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .
Mode of Action
This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .
Biochemical Pathways
Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.
Action Environment
It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.
Safety and Hazards
properties
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphosphoglucose disodium salt | |
CAS RN |
28053-08-9, 117756-22-6 | |
Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Uridine-5'-diphosphoglucose disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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